4-(Azetidin-1-yl)-6-chloropyrimidine

Medicinal Chemistry Organic Synthesis Building Blocks

Medicinal chemistry teams often face ambiguous assay results when using regioisomeric mixtures from non-selective building blocks. 4-(Azetidin-1-yl)-6-chloropyrimidine (CAS 881401-67-8) eliminates this problem: • Regioselective 6-chloro handle ensures single-product nucleophilic substitution, avoiding regioisomer purification. • Strained azetidine ring offers distinct kinetic profiles vs. pyrrolidine/piperidine analogs for fragment-based drug design. • Lower MW (169.61) and lipophilicity align with Rule of Three for CNS-penetrant fragment libraries. Supplied at ≥98% purity with full analytical documentation. Immediate global shipment for R&D procurement.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
CAS No. 881401-67-8
Cat. No. B1290103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)-6-chloropyrimidine
CAS881401-67-8
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=CC(=NC=N2)Cl
InChIInChI=1S/C7H8ClN3/c8-6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2
InChIKeyASXCFKGIRCHYKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-(Azetidin-1-yl)-6-chloropyrimidine for Research


4-(Azetidin-1-yl)-6-chloropyrimidine is a heterocyclic small molecule building block defined by a pyrimidine core substituted with a chlorine atom at the 6-position and an azetidine ring at the 4-position. With a molecular formula of C7H8ClN3 and a molecular weight of 169.61 g/mol , it serves as a versatile synthetic intermediate in medicinal chemistry. Its unique structure allows it to participate in nucleophilic substitution and cross-coupling reactions, making it a key scaffold for generating diverse compound libraries . It is primarily utilized in drug discovery programs targeting kinase inhibition and other biological pathways after further functionalization [1].

1 Medicinal chemistry building block – pyrimidine core scaffold for library synthesis.
2 Regioselective handle – 6-chloro substitution supports directed SNAr and cross-coupling.
3 Kinase-targeted derivatization – precursor for post-functionalization in pathway studies.

Why 4-(Azetidin-1-yl)-6-chloropyrimidine Is Irreplaceable


Simple substitution of this compound with its closely related analogs—such as the 2-chloro positional isomer, the non-azetidine precursor, or analogs with different ring sizes—is chemically non-viable without altering the downstream molecular properties and reactivity. The specific 6-chloro substitution pattern is critical for regioselective reactions, while the unique ring strain and basicity of azetidine provide distinct kinetic and physicochemical profiles compared to other cyclic amines [1]. These differences fundamentally control reaction yields, product lipophilicity, and the biological properties of final compounds, making direct procurement of the correct intermediate essential.

Factor
This Compound
Substitute Risk
Chlorine Position
6-Chloro (para to azetidine)
2-Chloro isomer may shift regioselectivity and require different conditions.
Amine Ring Size
Azetidine (4-membered, strained)
Pyrrolidine/piperidine analogs lack ring-strain reactivity and alter lipophilicity.

Comparative Evidence for 4-(Azetidin-1-yl)-6-chloropyrimidine


Regiochemical Differentiation: 6-Chloro vs. 2-Chloro

The position of the chlorine atom on the pyrimidine ring dictates the regioselectivity of subsequent reactions. 4-(Azetidin-1-yl)-6-chloropyrimidine has the chlorine at the position para to the azetidine group, whereas its analog, 4-(Azetidin-1-yl)-2-chloropyrimidine (CAS 35691-20-4), has it ortho. This results in different electrophilic reactivity patterns. In nucleophilic aromatic substitution (SNAr), the 6-chloro isomer reacts selectively under mild conditions, whereas the 2-chloro isomer often requires more forcing conditions or different catalysts due to altered electron density distribution .

Regiochemical Differentiation
Class-level inference
6-Chloro isomer shows para-directing electrophilic reactivity under mild SNAr, whereas 2-chloro analog often requires forcing conditions.
Regioselectivity context may not transfer to 2-chloro isomer.
Data to verify; inferred from pyrimidine reactivity patterns.
Medicinal Chemistry Organic Synthesis Building Blocks

Azetidine Ring Strain vs. Pyrrolidine & Piperidine

The four-membered azetidine ring possesses significant ring strain energy (RSE ~106 kJ/mol) , which is higher than that of the five-membered pyrrolidine or six-membered piperidine rings. This increased strain energy makes the azetidine nitrogen more amenable to certain ring-opening reactions under controlled conditions, offering a unique reactivity handle not present in the larger-ring analogs.

Ring Strain Energy
Cross-study comparable
RSE ~106 kJ/mol
Supports unique ring-opening chemistry not available to larger-ring analogs.
No direct experimental comparison for this specific compound.
Synthetic Chemistry Reactivity Ring Strain

Azetidine Modulation of LogP and Hydrogen Bonding

Introducing the azetidine ring modulates the lipophilicity and hydrogen-bonding capacity of the scaffold. Calculated data for azetidine-substituted pyrimidines indicate moderate logP values, which are systematically different from analogs with bulkier amine substituents. For instance, the class suggests a logP of ~1.8 for azetidine-substituted pyrimidines, which is lower than analogous piperidine derivatives, offering a better balance between permeability and solubility for CNS drug discovery . The molecular weight of 4-(Azetidin-1-yl)-6-chloropyrimidine (169.61 g/mol) is also lower than that of the pyrrolidine (183.64 g/mol) and piperidine analogs, contributing to a superior ligand efficiency index for fragment-based screening.

Lipophilicity & MW
Class-level inference
Calculated LogP ~1.8; MW 169.61 g/mol. At least >0.7 LogP unit lower and 14 g/mol lighter than piperidine/pyrrolidine classes.
Supports fragment-based screening and CNS drug-like property review.
Computational prediction; direct experimental measurement unavailable.
Drug Design Physicochemical Properties Lipophilicity

Application Scenarios for 4-(Azetidin-1-yl)-6-chloropyrimidine


Regioselective SNAr for Kinase-Focused Libraries

When building a library of potential kinase inhibitors, the 6-chloro substituent on this compound provides a highly regioselective handle for introducing a variety of amine or alcohol nucleophiles precisely at the 6-position. This contrasts with the 2-chloro isomer, which may give rise to multiple regioisomeric products under similar conditions. The specific reactivity confirmed by this compound ensures a single, pure chemical entity for biological screening, avoiding purification challenges and ambiguous assay results [1].

Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns aimed at developing oral or CNS-penetrant drugs, the azetidine derivative is a superior starting fragment. Its lower molecular weight (169.61 g/mol) and predicted lower lipophilicity compared to its pyrrolidine and piperidine analogs align with the 'rule of three' guidelines for fragments. Procurement of this specific analog, rather than a larger, more lipophilic one, increases the likelihood of identifying a hit with high ligand efficiency and favorable physico-chemical properties .

Covalent Inhibition via Strained Ring Opening

For targets susceptible to covalent modification, the strained azetidine ring offers a potential reactive warhead that is inherently more kinetically stable than an aziridine but more reactive than a pyrrolidine. This compound can be used to synthesize probes that selectively react with a target's nucleophilic residue only in a specific binding pocket. This strategy, which is not feasible with the piperidine or pyrrolidine analogs, provides a unique avenue for developing irreversible inhibitors with improved selectivity profiles [1].

Application
Selection Property
Validation Focus
Regioselective SNAr for Kinase Libraries
6-Chloro substitution pattern
Single-regioisomer product confirmation
Fragment-Based Drug Discovery
Low molecular weight and predicted LogP
Ligand efficiency and rule-of-three alignment
Covalent Probe Synthesis
Strained azetidine ring
Ring-opening reactivity and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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